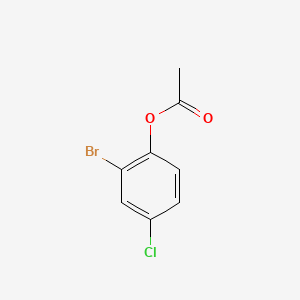

2-Bromo-4-chlorophenyl acetate

Description

Overview of Halogenated Aryl Acetate (B1210297) Derivatives in Contemporary Chemical Research

Halogenated aryl acetates represent a significant class of compounds in modern chemical research, valued for their versatile applications as intermediates and core structures in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. biosynth.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of an aryl acetate molecule profoundly influences its electronic properties, reactivity, and biological activity. These substituents can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

In medicinal chemistry, halogenated aromatic compounds are integral to the design of new therapeutic agents. jst.go.jp For instance, studies have shown that halogenated aryl acetate and aryl acetic acid derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnajah.edu The position and nature of the halogen substituent can modulate the inhibitory activity and selectivity towards COX-1 and COX-2 isoforms. najah.edu Beyond inflammation, these scaffolds are explored for creating anticancer, antimicrobial, and antiviral agents, where the halogen's ability to form halogen bonds and act as a directing group is strategically exploited. najah.eduabmole.commdpi.com

In organic synthesis, the halogen atoms on the aryl ring serve as reactive handles for a variety of transformations. They are particularly important substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, which are fundamental for constructing complex molecular architectures from simpler precursors. acs.org The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential functionalization of poly-halogenated aromatic systems.

Strategic Importance of 2-Bromo-4-chlorophenyl Acetate as a Molecular Scaffold

This compound is a strategically important molecular scaffold due to its distinct substitution pattern, which offers opportunities for regioselective chemical modifications. The presence of two different halogen atoms—a bromine at the ortho position and a chlorine at the para position relative to the acetate group—provides a platform for controlled, stepwise synthetic elaborations.

The primary strategic value of this compound lies in its utility as a building block in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This reactivity difference enables the selective arylation or functionalization at the C-2 position (where the bromine is located) while leaving the C-4 chloro substituent intact for a subsequent, different coupling reaction under more forcing conditions. A study on the closely related 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated this principle, where a Suzuki cross-coupling reaction with various phenyl boronic acids proceeded selectively at the aryl-bromo position. mdpi.com

This capacity for sequential functionalization makes this compound a valuable intermediate for synthesizing complex, multi-substituted aromatic compounds. These products are often precursors to active pharmaceutical ingredients (APIs) and other specialty chemicals where a precise arrangement of substituents on the phenyl ring is crucial for function. biosynth.com The acetate group itself can be readily hydrolyzed to the corresponding phenol (B47542) (2-bromo-4-chlorophenol), which can then be used in further synthetic steps, or the acetate can be carried through several steps as a protecting group for the phenol.

Table 1: Physicochemical Properties of Related Compounds This table presents data for compounds structurally related to this compound, as direct comprehensive data for the target compound is not available in the cited literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 2-(2-bromo-4-chlorophenyl)acetate | 115871-49-3 | C₉H₈BrClO₂ | 263.52 |

| 2-Bromo-4-chlorophenylacetic acid | 52864-56-9 | C₈H₆BrClO₂ | 249.49 |

| N-(2-bromo-4-chlorophenyl)acetamide | 57045-85-9 | C₈H₇BrClNO | 248.50 |

| 2-Bromo-4'-chloroacetophenone | 55243-56-6 | C₈H₆BrClO | 233.49 |

Historical Development and Evolution of Synthetic Strategies for Related Compounds

The synthesis of aryl acetates and their halogenated derivatives has evolved significantly over the decades, moving from classical, often multi-step methods to more efficient and sustainable catalytic approaches.

Historically, the preparation of aryl acetates often involved the esterification of the corresponding phenol with acetic anhydride (B1165640) or acetyl chloride. For a compound like this compound, this would involve the synthesis of 2-bromo-4-chlorophenol (B154644) as a key intermediate. The synthesis of the phenylacetic acid counterparts frequently started from benzyl (B1604629) halides, using toxic reagents like sodium cyanide to introduce the carbon framework, followed by hydrolysis. mdpi.com The halogenation of the aromatic ring itself was typically achieved through electrophilic aromatic substitution reactions, which could sometimes lead to mixtures of isomers requiring purification.

The latter half of the 20th century saw a revolution in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. acs.org The work of Heck, Negishi, and Suzuki provided powerful tools for forming carbon-carbon bonds with high efficiency and selectivity, transforming the way complex aromatic compounds are built. acs.org These methods allowed for the assembly of substituted biaryls and other complex structures from halogenated aryl precursors, which became highly valuable intermediates.

More recently, research has focused on developing greener and more atom-economical synthetic routes. Palladium-catalyzed carbonylation reactions have emerged as a powerful alternative for synthesizing aryl acetates and their derivatives. mdpi.comresearchgate.net For example, the carbonylation of benzyl alcohols offers a more sustainable route that avoids the use of halogenated substrates. researchgate.net Modern synthetic strategies also emphasize metal-free approaches. For instance, thermal activation of alkynes in multicomponent reactions can produce highly substituted aromatic compounds without the need for metal catalysts, representing a move towards more environmentally benign processes. researchgate.net The development of halogen-induced controllable cyclizations has also provided sophisticated strategies for creating diverse heterocyclic structures from halogenated precursors. mdpi.com

Research Gaps and Future Directions in this compound Chemistry

Despite the strategic importance of halogenated aryl compounds, the specific chemistry of this compound remains relatively underexplored in dedicated studies. Several research gaps and potential future directions can be identified.

A primary research gap is the full characterization of this compound's reactivity profile. While its potential in selective cross-coupling is inferred from similar structures, a detailed investigation into its performance under various catalytic systems (e.g., different palladium, nickel, or copper catalysts and ligands) is lacking. Such studies would quantify the reactivity difference between the C-Br and C-Cl bonds and optimize conditions for selective functionalization, thereby enhancing its utility as a synthetic building block.

Another area for future research is the expansion of its application in the synthesis of novel, biologically active molecules. Its potential as a precursor for inhibitors of enzymes like COX has been noted for the general class of compounds, but its specific use in developing new drug candidates has not been fully realized. najah.edu Future work could involve using this compound as a starting point for creating libraries of complex derivatives to be screened for a wide range of biological activities, including anticancer and antimicrobial properties.

Furthermore, there is an opportunity to develop more sustainable and direct synthetic routes to this compound itself. While classical esterification is straightforward, exploring modern catalytic methods for its synthesis could improve efficiency and reduce waste.

Finally, the investigation of its derivatives in materials science is a nascent field. A study on a related butanoate derivative pointed to potential non-linear optical (NLO) properties. mdpi.com Future research could explore whether derivatives of this compound could be tailored for applications in optoelectronics or other advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIVOTRCIJQFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243575 | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98434-18-5 | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Chlorophenyl Acetate and Analogues

Conventional Synthetic Pathways

Traditional methods for synthesizing 2-bromo-4-chlorophenyl acetate (B1210297) and related compounds often involve fundamental organic reactions such as esterification, halogenation, and multi-step sequences starting from readily available precursors.

Esterification Reactions Utilizing Phenol (B47542) and Carboxylic Acid Precursors

A primary and direct route to 2-bromo-4-chlorophenyl acetate is the esterification of 2-bromo-4-chlorophenol (B154644). This reaction typically involves treating the phenol with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. chemicalbook.com A reported synthesis achieved a 96% yield by reacting 2-bromo-4-chlorophenol with acetyl chloride and triethylamine (B128534) in dichloromethane (B109758) at 0°C for 3 hours. chemicalbook.com

The general applicability of this method is demonstrated in the synthesis of analogous esters. For instance, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate has been synthesized by reacting 4-bromo-2-chlorophenol (B165030) with 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-N,N-dimethylaminopyridine (DMAP) as a catalyst. nih.goviucr.org Lewis acids, such as zinc chloride, can also catalyze the reaction between phenols and organic carboxylic acid halides. google.com

| Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| 2-Bromo-4-chlorophenol | Acetyl chloride | Triethylamine | Dichloromethane | 0°C, 3 h | This compound | 96% chemicalbook.com |

| 4-Bromo-2-chlorophenol | 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid | DCC, DMAP | Anhydrous chloroform | Room temp, overnight | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Not specified nih.goviucr.org |

| 2,4-dibromophenol | Acrylic acid chloride | Zinc chloride, Copper chloride | Cyclohexane | Not specified | 2,4-dibromophenyl acrylate (B77674) | 60% google.com |

Direct Halogenation Strategies on Phenyl Acetate Systems

Direct halogenation of a phenyl acetate substrate is an alternative strategy. The selective para-bromination of phenyl acetate can be achieved, though the hydrogen bromide (HBr) generated during the reaction can influence selectivity. rsc.org The removal of this HBr is crucial to prevent the formation of phenol and to favor the production of the para-isomer in nearly quantitative yield. rsc.org This can be accomplished by using zeolites (which act via cation exchange), bases, or acetic anhydride. rsc.org

For typical benzene (B151609) derivatives that are less reactive, a Lewis acid catalyst such as AlCl₃ or FeCl₃ is required for electrophilic halogenation. wikipedia.org Phenols, being highly activated rings, can often be halogenated without a catalyst. wikipedia.org The hydroxyl group of a phenol strongly directs incoming electrophiles to the ortho and para positions. Consequently, the direct bromination of 4-chlorophenol (B41353) is a common method to synthesize the precursor 2-bromo-4-chlorophenol. Similarly, para-chlorination of 2-bromophenol (B46759) with N-chlorosuccinimide (NCS) can also yield this precursor.

| Substrate | Halogenating Agent | Catalyst/Additive | Outcome | Reference |

| Phenyl acetate | Bromine | Zeolites, Bases, or Acetic Anhydride | Selective formation of para-bromophenyl acetate | rsc.org |

| 4-chlorophenol | Bromine | Not specified | Forms 2-bromo-4-chlorophenol | |

| 2-bromophenol | N-chlorosuccinimide (NCS) | Sulfuric acid | Forms 2-bromo-4-chlorophenol (86% yield) |

Alpha-Bromination Techniques for Acetate Moieties

Alpha-bromination introduces a bromine atom to the carbon adjacent to a carbonyl group. While this does not directly produce this compound (where the bromine is on the aromatic ring), it is a key method for synthesizing important analogues, such as α-bromo carboxylic acids and their esters. openstax.orglibretexts.org

The Hell–Volhard–Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids, using a mixture of Br₂ and PBr₃. openstax.orglibretexts.org The reaction proceeds through the formation of an acid bromide, which then enolizes and undergoes α-substitution by bromine. libretexts.org Subsequent hydrolysis yields the α-bromo carboxylic acid. libretexts.org

A practical example is the synthesis of the analogue 2-bromo-2-(4-chlorophenyl)acetic acid, which is typically achieved by the bromination of 2-(4-chlorophenyl)acetic acid with a brominating agent like N-bromosuccinimide (NBS) under radical initiation. Reaction conditions such as solvent and temperature significantly impact the yield.

| Substrate | Reagents | Reaction Type | Product |

| Carboxylic Acids | Br₂, PBr₃ | Hell–Volhard–Zelinskii | α-Bromo Carboxylic Acid openstax.orglibretexts.org |

| 2-(4-chlorophenyl)acetic acid | N-bromosuccinimide (NBS), AIBN (catalyst) | Radical Bromination | 2-bromo-2-(4-chlorophenyl)acetic acid |

Multi-Step Synthesis from Substituted Benzaldehydes or Halogenated Phenols

Complex molecules like this compound are often prepared via multi-step synthetic sequences starting from simpler, commercially available materials. A common strategy involves first synthesizing the requisite substituted phenol, followed by esterification.

For example, the precursor 2-bromo-4-chlorophenol can be synthesized via two primary routes:

Bromination of 4-chlorophenol : The hydroxyl group directs the incoming bromine to the ortho position, as the para position is already occupied by chlorine.

Chlorination of 2-bromophenol : Using N-chlorosuccinimide (NCS) catalyzed by sulfuric acid provides the target phenol in 86% yield.

Once 2-bromo-4-chlorophenol is obtained, it can be esterified as described in section 2.1.1 to yield the final product.

Another multi-step approach could begin with a substituted benzaldehyde. For instance, 2-bromo-4-chlorobenzaldehyde (B1282380) can be prepared by the oxidation of (2-bromo-4-chlorophenyl)methanol (B583050) using pyridinium (B92312) chlorochromate (PCC). chemicalbook.com This aldehyde could then undergo a Baeyer-Villiger oxidation to form a formate (B1220265) ester, which upon hydrolysis would yield 2-bromo-4-chlorophenol, ready for subsequent acetylation.

Hydrolysis of Nitrile Precursors to Related Carboxylic Acids

The hydrolysis of nitriles is a fundamental method for preparing carboxylic acids, which can be key precursors or analogues. lumenlearning.combyjus.com This transformation involves reacting the carbon-nitrogen triple bond with water, a process that can be catalyzed by either acid or base. lumenlearning.comlibretexts.org The reaction typically requires heating under reflux. byjus.comlibretexts.org

Acid Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, directly yields the carboxylic acid. byjus.comlibretexts.org

Alkaline Hydrolysis : Refluxing the nitrile with an alkali, like sodium hydroxide (B78521), initially produces a carboxylate salt and ammonia. byjus.comlibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

This methodology has been applied to synthesize analogues. For example, 2-bromo-2-(4-chlorophenyl)acetic acid was prepared in 93% yield by refluxing 2-(4-Bromo-2-chlorophenyl)acetonitrile with potassium hydroxide, followed by acidification with HCl.

| Nitrile Precursor | Conditions | Intermediate/Final Product | Reference |

| Ethanenitrile | Heat with dilute HCl | Ethanoic acid | libretexts.org |

| Ethanenitrile | Heat with NaOH, then add strong acid | Sodium ethanoate (intermediate), then Ethanoic acid | libretexts.org |

| 2-(4-Bromo-2-chlorophenyl)acetonitrile | 1. KOH, reflux in water2. Acidification with HCl | 2-bromo-2-(4-chlorophenyl)acetic acid (93% yield) |

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and sustainability. Several advanced and catalytic methods are applicable to the synthesis of this compound and its analogues.

In the synthesis of the 2-bromo-4-chlorophenol precursor, catalysts can be pivotal in controlling regioselectivity. The use of triethylamine hydrochloride as a catalyst in the bromination of 2-chlorophenol (B165306) can direct the substitution to the para position, achieving a 99.1% yield and minimizing the formation of undesired isomers. Similarly, ammonium (B1175870) salt-catalyzed ortho-chlorination of phenols represents another advanced selective halogenation technique. scientificupdate.com

For the esterification step, solid catalysts offer advantages in terms of reusability and environmental friendliness. Phenyl acetate has been synthesized from phenol and acetic anhydride using titanium silicalite-1 (TS-1) as a catalyst, achieving a 96.5% conversion of phenol. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds and synthesizing complex analogues like substituted phenyl acetic acids. inventivapharma.com Other advanced catalytic systems include the use of nickel or palladium complexes for the synthesis of functionalized boronates from allylic acetates and the use of organozinc reagents with copper catalysts for synthesizing substituted phenyl acetic acids. semanticscholar.orgnih.gov

Palladium-Catalyzed Reactions for Carbon-Halogen Bond Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on aromatic rings. In molecules with multiple halogen substituents, such as the precursor to this compound, these reactions can be performed with high selectivity. The Suzuki-Miyaura reaction, for instance, is a prominent method for regioselective functionalization. nih.gov This concept is based on the different rates of oxidative addition of Palladium(0) species to carbon-halide bonds. nih.gov

In a study on a closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, researchers successfully performed a regioselective arylation via a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov The reaction selectively targets the more reactive carbon-bromine bond for coupling with various phenylboronic acids, leaving the carbon-chlorine bond intact. nih.gov This selectivity is crucial for the controlled synthesis of complex biphenyl (B1667301) compounds, which are important building blocks for pharmaceuticals and materials science. nih.gov

| Arylboronic Acid | Catalyst | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 78% | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 81% | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 75% | nih.gov |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 64% | nih.gov |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 69% | nih.gov |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 71% | nih.gov |

This table illustrates the yields of Suzuki cross-coupling reactions on an analogue of this compound, demonstrating the versatility of palladium catalysis in functionalizing the C-Br bond.

Regioselective Synthetic Transformations for this compound Derivatives

The synthesis of this compound typically begins with its precursor, 2-bromo-4-chlorophenol. The key challenge in synthesizing this precursor is controlling the regioselectivity of the bromination reaction to ensure the desired isomer is formed.

One common method is the direct electrophilic bromination of 4-chlorophenol. The hydroxyl group on the phenol ring is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by chlorine, the bromine is directed to an ortho position.

To improve the selectivity and yield, specific catalysts can be employed. For instance, the bromination of 2-chlorophenol can be directed to the para position using triethylamine hydrochloride as a catalyst. This catalyst polarizes the bromine molecule, which facilitates the electrophilic substitution at the desired position while suppressing the formation of other isomers. This method, when conducted in chlorobenzene (B131634) at low temperatures (5–15°C), can achieve yields as high as 99.1%.

Transesterification Processes for Alkyl Acetate Formation

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process, which can be catalyzed by acids or bases, is typically reversible. rsc.org It is a viable method for converting a phenyl acetate, such as this compound, into a different alkyl acetate by reacting it with an alcohol. rsc.orgmasterorganicchemistry.com

The reaction can be driven to completion by using a large excess of the alcohol, which often serves as the solvent. masterorganicchemistry.com Various catalysts have been developed to improve the efficiency of transesterification for a wide range of esters. researchgate.net For example, Lewis acids are effective catalysts for this transformation. google.comgoogle.com In the synthesis of methyl alpha-bromo-2-chlorophenylacetate, a similar compound, Lewis acids like titanium tetrachloride, magnesium perchlorate, or zinc chloride were used to catalyze the transesterification of the corresponding acid with methyl acetate, achieving yields over 90%. google.comgoogle.com

| Catalyst (mol ratio to substrate) | Reaction Time | Yield | Reference |

|---|---|---|---|

| Titanium tetrachloride (0.04:1) | 4 hours | 93.37% | google.com |

| Titanium tetrachloride (0.02:1) | 10 hours | 87.69% | google.com |

| Titanium tetrachloride (0.06:1) | 8 hours | 91.30% | google.com |

This table presents data for the Lewis acid-catalyzed transesterification of a related compound, showing the high efficiency of this method.

Nucleophilic Addition-Elimination Reaction Schemes in Analogous Synthesis

While electrophilic substitution is more common for aromatic compounds, aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by strong electron-withdrawing groups. chemistrysteps.compressbooks.pub This reaction proceeds through a two-step addition-elimination mechanism. pressbooks.publibretexts.org

The mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (a halogen in this case). libretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.publibretexts.org

For this reaction to occur efficiently, a strong electron-withdrawing group (such as a nitro group) must be positioned ortho or para to the halogen leaving group. libretexts.orgmasterorganicchemistry.com This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex. libretexts.org Therefore, while this compound itself is not highly activated for SNAr, an analogous compound, such as one containing a nitro group at the 6-position, could readily undergo this type of transformation.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more environmentally benign and efficient processes.

Application of Eco-Friendly Solvents and Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The acetylation of phenols, a critical step in forming this compound from its corresponding phenol, can be achieved under greener conditions. nih.govfrontiersin.org

Solvent-free acetylation protocols have been developed that use stoichiometric amounts of acetic anhydride, thereby reducing waste. nih.govfrontiersin.org The sustainability of the process can be further enhanced by replacing acetic anhydride with isopropenyl acetate, a greener acetylating agent whose only byproduct is acetone, which is easily removed. nih.gov

Other eco-friendly approaches include the use of heterogeneous or recyclable catalysts. arabjchem.orgsemanticscholar.org Solid acid catalysts, such as heteropolyacids, are non-corrosive, easily separable, and reusable alternatives to traditional liquid mineral acids. semanticscholar.org Deep eutectic solvents, which are biodegradable and have low toxicity, can also serve as both the solvent and catalyst for acylation reactions. rsc.org

Implementation of Energy-Efficient Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering a more energy-efficient alternative to conventional heating methods. at.ua Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase throughout the material. anton-paar.comresearchgate.net

This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.net The result is often an improvement in product yield and purity, with cleaner reactions and fewer byproducts. Palladium-catalyzed coupling reactions, which are relevant to the functionalization of this compound, have been successfully performed under microwave irradiation, demonstrating the broad applicability of this energy-efficient technique. researcher.life

Maximization of Atom Economy in Synthetic Routes

The concept of atom economy, a central pillar of green chemistry, dictates that synthetic processes should be designed to incorporate the maximum amount of all materials used in the process into the final product. wordpress.comjocpr.com This metric assesses the efficiency of a chemical reaction in converting reactants into the desired product, thereby minimizing waste at a molecular level. wordpress.comjocpr.com A high atom economy signifies that a significant proportion of the reactants are integrated into the final product, which is a key aspect of sustainable chemical manufacturing. monash.edu

The synthesis of this compound typically involves the esterification of 2-bromo-4-chlorophenol with an acetylating agent. The choice of this agent significantly impacts the atom economy of the process. Two common acetylating agents are acetic anhydride and acetyl chloride. chemicalbook.com

The reaction with acetic anhydride proceeds as follows:

C₆H₃BrClO + (CH₃CO)₂O → C₈H₆BrClO₂ + CH₃COOH

Conversely, the reaction with acetyl chloride is:

C₆H₃BrClO + CH₃COCl → C₈H₆BrClO₂ + HCl

The calculation of atom economy is given by the formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

An analysis of the two primary synthetic routes for this compound reveals a clear advantage for the use of acetic anhydride in terms of atom economy.

| Reactants | Desired Product | Byproduct | Atom Economy (%) |

|---|---|---|---|

| 2-Bromo-4-chlorophenol + Acetic Anhydride | This compound | Acetic Acid | 80.8% |

| 2-Bromo-4-chlorophenol + Acetyl Chloride | This compound | Hydrogen Chloride | 87.2% |

While the reaction with acetyl chloride shows a higher theoretical atom economy, the corrosive nature of the hydrogen chloride byproduct presents significant environmental and handling challenges. In contrast, the acetic acid generated from the acetic anhydride route is a less hazardous and potentially reusable byproduct, making it a more environmentally benign choice despite the slightly lower atom economy. wordpress.com It is important to note that a high-yielding reaction can still have a low atom economy if it generates a significant amount of byproducts. wikipedia.org

Catalyst Design for Sustainable Synthesis

The design and application of efficient and sustainable catalysts are paramount in modern organic synthesis, aiming to reduce energy consumption, minimize waste, and enhance reaction selectivity. monash.edu For the synthesis of this compound and its analogues, the development of green catalytic systems for the acetylation of phenols is a key area of research.

Traditionally, the esterification of phenols has been carried out using homogeneous acid or base catalysts. mdpi.com However, these catalysts are often associated with issues such as corrosion, difficulty in separation from the product mixture, and the generation of significant waste streams. mdpi.com To address these limitations, a strong emphasis has been placed on the development of heterogeneous catalysts. These solid-phase catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact. mdpi.com

A variety of heterogeneous catalysts have been investigated for the acetylation of phenols, which can be considered analogous to the synthesis of this compound. These include:

Solid Acid Catalysts: Materials such as silica-sulfuric acid (SiO₂-SO₃H) have demonstrated effectiveness in catalyzing the esterification of phenols with carboxylic acids. researchgate.net These catalysts provide acidic sites for the reaction to occur while being easily recoverable. Ion exchange resins like Amberlyst-15 are also effective but may have limitations in terms of thermal stability. mdpi.commdpi.com

Metal-Based Catalysts: Nickel supported on silica (B1680970) (Ni/SiO₂) has been shown to be an effective and reusable catalyst for the acetylation of phenols under mild, liquid-phase conditions. This approach is described as eco-friendly and economical. Metal-organic frameworks (MOFs), such as Cu₂(dhtp), have also been utilized as recyclable catalysts for the synthesis of phenol esters. researchgate.net

Deep Eutectic Solvents: A deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been reported as a green and efficient catalyst for the acylation of phenols with acid anhydrides. rsc.org This type of catalyst is inexpensive, easy to prepare, and can be recycled multiple times without a significant loss of activity. rsc.org

Heteropoly Acids: Eco-friendly solid acid catalysts like Preyssler, Wells-Dawson, and Keggin-type heteropoly acids have been successfully used for the acetylation of phenols with acetic anhydride. umich.edu These catalysts offer the benefits of solid acids while possessing strong Brønsted acidity.

Biocatalysts: The use of enzymes, such as lipases, for the esterification of phenolic compounds represents a highly sustainable approach. nih.gov Enzymatic reactions are typically conducted under mild conditions, generate fewer byproducts, and are environmentally friendly. nih.gov

The development of catalyst- and solvent-free methods for the acetylation of phenols further enhances the sustainability of the synthesis. mdpi.com Such approaches, where the reaction is driven by temperature under neat conditions, offer a significant reduction in the environmental footprint of the process.

| Catalyst | Reactants | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Ni/SiO₂ | Phenols and Acetic Anhydride | Liquid phase, mild conditions | Reusable, economical, eco-friendly |

| [CholineCl][ZnCl₂]₃ (Deep Eutectic Solvent) | Phenols and Acid Anhydrides | Mild conditions | Recyclable, inexpensive, easy to handle rsc.org |

| Heteropoly Acids (e.g., Preyssler) | Phenols and Acetic Anhydride | - | Eco-friendly, solid acid catalyst umich.edu |

| Lipases (Biocatalyst) | Phenolic compounds and Fatty Acids | Mild conditions | Environmentally friendly, fewer byproducts nih.gov |

| None (Catalyst- and Solvent-Free) | Phenols and Acetic Anhydride | Elevated temperature | Reduced waste, simplified process mdpi.com |

The design of future catalysts for the synthesis of this compound and its analogues will likely focus on improving the reusability and stability of heterogeneous systems, as well as exploring novel biocatalytic routes to further enhance the sustainability of the manufacturing process.

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Chlorophenyl Acetate

Detailed Reaction Mechanism Elucidation

Elucidating the precise mechanism of reactions involving 2-bromo-4-chlorophenyl acetate (B1210297) is crucial for controlling reaction outcomes. This involves identifying key transient species and understanding the energetic landscape of the reaction pathway.

The reaction pathways for 2-bromo-4-chlorophenyl acetate are often dictated by the formation of specific reaction intermediates. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle proceeds through several well-defined intermediates. libretexts.orgmt.com The cycle typically begins with the formation of a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition with the aryl halide to form a square planar arylpalladium(II) halide complex. libretexts.orgethz.ch This is followed by a transmetalation step with an organoboron reagent to generate an arylpalladium(II)-R species. nih.gov The final step is reductive elimination from this intermediate to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, a key intermediate would be the (2-acetoxy-5-chlorophenyl)palladium(II) bromide complex, formed after the selective oxidative addition at the C-Br bond. mdpi.com For nucleophilic aromatic substitution (SNAr) reactions, the mechanism can involve the formation of a negatively charged Meisenheimer complex as a key intermediate, where the nucleophile adds to the aromatic ring before the displacement of a halide. nih.gov In radical reactions, the formation of a phenyl radical intermediate is a plausible step.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing transition states and mapping the potential energy surfaces of reactions. researchgate.net For polyhalogenated substrates like this compound, DFT calculations can predict which C-X bond (C-Br vs. C-Cl) is more likely to react. researchgate.net

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is frequently the selectivity-determining step. mdpi.com The activation of the C-Br bond is kinetically and thermodynamically favored over the C-Cl bond due to its lower bond dissociation energy. mdpi.comvu.nl DFT calculations on similar bromo-chloro substituted aromatic compounds have shown that the energy barrier for the transition state of oxidative addition to the C-Br bond is significantly lower than that for the C-Cl bond. rsc.orgacs.org This difference in activation energy explains the high regioselectivity observed in reactions like the Suzuki coupling, where the C-Br bond reacts preferentially. mdpi.comrsc.org

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts, particularly palladium complexes, play a pivotal role in reactions involving this compound. The choice of catalyst, and specifically the ligands coordinated to the metal center, can dramatically influence the reaction rate and determine which functional group reacts.

The ligands bound to the palladium center are not mere spectators; they actively influence the catalyst's reactivity, stability, and selectivity. acs.orgacs.org For cross-coupling reactions of aryl halides, bulky and electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃, and various biarylphosphines like SPhos and XPhos) are often highly effective. acs.orgnih.govmit.edu

Several key effects of ligands have been identified:

Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, [L₁Pd(0)], which are often the active catalysts in oxidative addition. acs.org Increased steric bulk can also accelerate the rate of reductive elimination. acs.orgresearchgate.net

Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which has been shown to accelerate C-N and C-O bond-forming reductive eliminations. researchgate.netberkeley.edu

Selectivity Control: In di- or polyhalogenated systems, the choice of ligand can invert the conventional selectivity. For instance, in chloro-aryl triflates, ligands like PCy₃ favor reaction at the C-OTf bond, whereas the bulkier P(t-Bu)₃ can lead to exclusive reaction at the C-Cl bond. acs.orgresearchgate.netethz.ch This control arises from how different ligands stabilize the transition states for oxidative addition at different sites. acs.org For a substrate like this compound, while the inherent reactivity favors C-Br cleavage, specialized ligand systems could potentially be developed to target the C-Cl bond.

The table below summarizes the general effects of different ligand types on palladium-catalyzed cross-coupling reactions.

| Ligand Type | Key Feature | Effect on Reaction | Example |

| Trialkylphosphines (e.g., P(t-Bu)₃) | Bulky, electron-rich | Promotes formation of reactive L₁Pd(0) species, accelerates oxidative addition and reductive elimination. acs.orgacs.org | Suzuki, Buchwald-Hartwig |

| Biarylphosphines (e.g., SPhos) | Bulky, electron-rich, "bite angle" | High catalyst stability and activity, effective for challenging substrates like aryl chlorides. mit.edu | C-N and C-O coupling |

| Ferrocenylphosphines (e.g., dppf) | Bidentate, specific bite angle | Stabilizes catalyst, rates are sensitive to electronic effects on the ligand. berkeley.edu | Suzuki, C-N coupling |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable Pd-complexes, often highly active. | Heck, Suzuki |

The elementary steps of oxidative addition and reductive elimination are the cornerstones of many palladium-catalyzed cross-coupling cycles and are critical in transformations of this compound.

Oxidative Addition: This is typically the first and often rate-determining step in a catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond. libretexts.orgethz.chresearchgate.net The reactivity of aryl halides in this step generally follows the order Ar-I > Ar-OTf > Ar-Br > Ar-Cl, which corresponds to the inverse order of the C-X bond dissociation energies. libretexts.orgvu.nl

Selectivity: For this compound, oxidative addition occurs selectively at the more reactive C-Br bond over the stronger and less reactive C-Cl bond. mdpi.comnih.gov This chemoselectivity allows for the stepwise functionalization of the molecule.

Electronic Effects: The rate of oxidative addition is influenced by the electronic nature of the aryl halide. Electron-withdrawing groups on the aromatic ring, such as the chloro and acetate groups in the target molecule, can make the carbon atom more electrophilic and generally accelerate the oxidative addition step. acs.orgrsc.org

Reductive Elimination: This is the final, product-forming step where two ligands on the palladium(II) center couple and are expelled, regenerating the palladium(0) catalyst. ethz.chacs.org

Ligand Influence: The rate of reductive elimination is strongly influenced by the steric and electronic properties of the ancillary ligands. Sterically bulky ligands often accelerate this step by relieving steric strain in the transition state. acs.org

Electronic Effects: The electronic nature of the coupling partners is also crucial. For many C-C bond formations, reductive elimination is faster from complexes with electron-withdrawing groups on the aryl ring. acs.org However, for some C-heteroatom bond formations, the opposite trend is observed, where electron-donating groups on the aryl ring accelerate the reaction. nih.govresearchgate.net Given that this compound possesses electron-withdrawing bromo, chloro, and acetate groups, the rate of reductive elimination would be sensitive to the specific coupling partner and the ligand used. acs.org

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of reaction mechanisms and the influence of various parameters. Derivatization reactions of this compound, such as nucleophilic substitution or enzymatic resolutions, can be analyzed kinetically to determine rate constants and reaction orders.

In nucleophilic aromatic substitution reactions, the reaction rate is dependent on the concentration of both the substrate and the nucleophile, typically following second-order kinetics. ias.ac.inresearchgate.net The reactivity is influenced by the nature of the leaving group (Br vs. Cl) and the solvent. For similar dinitro-substituted halobenzenes, the reactivity order was found to be Br > Cl > I in various alcohol-DMSO solvent mixtures. ias.ac.in While specific rate constants for this compound are not widely reported, data from analogous compounds can provide insight. For example, the acetylation of 3-bromo-5-fluorophenol, a related substituted phenol (B47542), was found to have a rate constant (k) of 0.15 L/mol·s at 50°C.

The table below shows representative kinetic data for reactions involving similar halogenated aromatic compounds.

| Reaction Type | Substrate | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Ref |

| Nucleophilic Substitution | Tris(bromomethyl)neopentane | 100 °C | 3.56 x 10⁻⁴ s⁻¹ | 32.5 min | acs.org |

| Nucleophilic Substitution | Tris(iodomethyl)neopentane | 100 °C | 1.13 x 10⁻³ s⁻¹ | 10.2 min | acs.org |

| Acetylation | 3-Bromo-5-fluorophenol | 50 °C, Pyridine catalyst | 0.15 L·mol⁻¹·s⁻¹ | N/A |

Enzymatic kinetic resolution is another powerful method for derivatization, particularly for creating chiral compounds from racemates. nih.govwikipedia.org In these reactions, an enzyme, often a lipase (B570770), selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. d-nb.inforsc.org Kinetic studies of these resolutions involve measuring the conversion and enantiomeric excess (ee) of both the product and the remaining substrate over time. scirp.org These studies allow for the calculation of key parameters like the enantiomeric ratio (E), which quantifies the enzyme's selectivity. d-nb.info For example, the kinetic resolution of Morita-Baylis-Hillman acetates using Pseudomonas fluorescens lipase showed high selectivity, achieving an enantiomeric excess of the product (eep) of 92% with an E value of 53. d-nb.info

Electrophilic and Nucleophilic Reaction Pathways on the Acetate Moiety and Aromatic Ring

The reactivity of this compound is dictated by the electronic properties of its constituent parts: the aromatic ring substituted with electron-withdrawing halogens and the acetate group. These features create several potential sites for both electrophilic and nucleophilic attack. Mechanistic studies on this specific molecule are not extensively documented in publicly available literature; therefore, the following discussion is based on established principles of organic chemistry and reactivity patterns observed in structurally similar compounds.

The primary sites for reaction on this compound are the carbonyl carbon of the acetate group, the aromatic ring, and the halogen substituents. The interplay between the inductive and resonance effects of the substituents governs the regioselectivity and feasibility of various reaction pathways.

Nucleophilic Attack on the Acetate Moiety:

The most common reaction involving the acetate group is nucleophilic acyl substitution. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the phenoxy group. This makes it susceptible to attack by nucleophiles.

A primary example of this is hydrolysis , which can occur under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and 2-bromo-4-chlorophenol (B154644). This reaction is effectively irreversible due to the deprotonation of the resulting phenol in the basic medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This is a reversible process, and the position of the equilibrium is dependent on the reaction conditions.

The rate of hydrolysis is influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the bromine and chlorine atoms present in this compound, are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the phenoxide leaving group. Studies on substituted phenyl acetates have shown that the rate of hydrolysis correlates with the pKa of the corresponding phenol. For instance, the hydrolysis of p-nitrophenylacetate is significantly faster than that of phenylacetate. rjpbcs.com

Electrophilic and Nucleophilic Pathways on the Aromatic Ring:

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine and chlorine atoms, as well as the deactivating effect of the acetate group. The directing effects of the substituents are as follows:

Bromo and Chloro Groups: These are ortho-, para-directing deactivators.

Acetate Group: This is also an ortho-, para-directing deactivator.

Given the substitution pattern, the positions ortho and para to the bromine and chlorine atoms are already occupied. The position ortho to the acetate group (and meta to the halogens) would be the most likely site for any potential electrophilic attack, although the deactivated nature of the ring makes such reactions challenging.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions activated by the electron-withdrawing groups. The bromine and chlorine atoms themselves can act as leaving groups in SNAr reactions, especially when strong nucleophiles are used and under forcing conditions. The relative reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend for SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. However, the C-Br bond is weaker than the C-Cl bond, which could favor its substitution under certain conditions.

Research on related compounds, such as methyl 2-(2-bromo-4-chlorophenyl)acetate, indicates that nucleophilic substitution of the halogen atoms on the phenyl ring is a feasible pathway. For example, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of either the bromine or chlorine atom.

Detailed research on a similar but different molecule, 2-bromo-4-chlorophenyl-2-bromobutanoate, has shown that regioselective reactions can be achieved. In a palladium-catalyzed Suzuki cross-coupling reaction, the bromo group on the phenyl ring was selectively replaced, while the chloro group remained intact. mdpi.com This selectivity is attributed to the greater reactivity of aryl bromides compared to aryl chlorides in oxidative addition to the palladium(0) catalyst. mdpi.com

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Reagent/Conditions | Moiety Involved | Predicted Major Product(s) | Mechanistic Pathway |

| Nucleophilic Acyl Substitution | NaOH (aq), heat | Acetate | 2-Bromo-4-chlorophenol, Sodium acetate | Base-catalyzed hydrolysis |

| Nucleophilic Acyl Substitution | H₃O⁺, heat | Acetate | 2-Bromo-4-chlorophenol, Acetic acid | Acid-catalyzed hydrolysis |

| Nucleophilic Aromatic Substitution | NaOCH₃, heat | Aromatic Ring | 2-Methoxy-4-chlorophenyl acetate or 4-Methoxy-2-bromophenyl acetate | SNAr |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst | Aromatic Ring | 2-Aryl-4-chlorophenyl acetate | Suzuki Coupling |

Derivatization Strategies and Functional Group Transformations of 2 Bromo 4 Chlorophenyl Acetate

Diversification of the Acetate (B1210297) Functional Group

The ester linkage in 2-bromo-4-chlorophenyl acetate is a prime target for chemical modification, offering straightforward routes to phenols and other ester derivatives.

The hydrolysis of this compound to its parent phenol (B47542), 2-bromo-4-chlorophenol (B154644), is a fundamental transformation. This reaction can be achieved under acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with a strong base like sodium hydroxide (B78521). This process is typically efficient, leading to high yields of the corresponding phenoxide salt, which is subsequently neutralized to afford the phenol. The resulting 2-bromo-4-chlorophenol is a valuable intermediate in its own right, used in the synthesis of various biologically active molecules. ontosight.ai

The efficiency of saponification is influenced by factors such as reaction temperature and the concentration of the base. For instance, the saponification of related ester compounds is often carried out at elevated temperatures to ensure complete reaction. The progress of the hydrolysis can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Transesterification offers a direct route to modify the ester group, allowing for the synthesis of different esters of 2-bromo-4-chlorophenol. This reaction involves the exchange of the acetyl group with another acyl group from a different ester or the exchange of the phenolic portion with another alcohol. Catalysts are often required to facilitate this reversible reaction. Both acid and base catalysts can be employed, with Lewis acids like titanium tetrachloride showing high efficiency in related systems. google.com

For example, a patent describes the use of titanium tetrachloride to catalyze the transesterification between α-bromo-2-chlorophenylacetic acid and methyl acetate, achieving high yields. google.com This method highlights the potential for similar Lewis acid-catalyzed transesterification of this compound to produce a variety of ester derivatives. The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, is crucial for optimizing the yield and purity of the desired product. google.com

| Reaction | Reagents/Catalyst | Product | Significance |

| Saponification | NaOH or other strong base | 2-Bromo-4-chlorophenol | Access to a key synthetic intermediate |

| Transesterification | Lewis acids (e.g., TiCl₄) | Various 2-bromo-4-chlorophenyl esters | Diversification of the ester functionality google.com |

Chemical Transformations of Halogen Substituents

The bromo and chloro substituents on the aromatic ring of this compound provide handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective transformations.

Nucleophilic aromatic substitution (SNA) is a viable pathway for replacing the halogen atoms on the phenyl ring with various nucleophiles. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. masterorganicchemistry.com In the case of this compound, while the acetate group is not strongly electron-withdrawing, the inherent reactivity of the C-Br and C-Cl bonds allows for substitution under appropriate conditions.

Generally, the C-Br bond is more labile than the C-Cl bond towards nucleophilic attack. This differential reactivity can potentially allow for selective substitution of the bromine atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogens, leading to a wide range of substituted phenyl acetates. smolecule.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for synthesizing biphenyl (B1667301) derivatives from aryl halides. nih.goveie.gr The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base, is a prominent example. diva-portal.org

This compound can serve as a substrate in Suzuki-Miyaura reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the bromine-substituted position. nih.govmdpi.com This regioselectivity is a key advantage in synthetic design. A study on a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated successful palladium-catalyzed Suzuki-Miyaura coupling with various phenyl boronic acids to yield biphenyl derivatives in good yields. nih.govmdpi.com This suggests that this compound would behave similarly, providing access to a library of 4-chloro-2-arylphenyl acetates.

| Reaction | Catalyst/Reagents | Product Type | Key Feature |

| Suzuki-Miyaura Coupling | Pd catalyst, base, arylboronic acid | Biphenyl derivatives | Selective reaction at the C-Br bond nih.govmdpi.com |

The halogen substituents on the aromatic ring can also be modified through reduction and oxidation reactions. Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can be achieved using various reducing agents. This process is often the initial step in the microbial degradation of halogenated aromatic compounds. nih.gov In a laboratory setting, catalytic hydrogenation or the use of metal hydrides can effect this transformation.

The oxidation of halogenated aryl compounds is also a possible transformation, although it can be challenging to achieve selectively without affecting other parts of the molecule. acs.orgorganic-chemistry.org The atmospheric oxidation of halogenated aromatics is primarily driven by hydroxyl radicals. rsc.org In synthetic chemistry, strong oxidizing agents would likely lead to the degradation of the aromatic ring or oxidation of the acetate group. However, specific reagents and conditions might allow for controlled oxidation to introduce hydroxyl groups or other oxygen-containing functionalities. For instance, the oxidation of benzyl (B1604629) halides to α-aryl carbonyl compounds has been demonstrated using natural sunlight and air in a photocatalytic system. organic-chemistry.org

Introduction of New Functional Groups via Side-Chain Modifications

The primary and most straightforward side-chain modification of this compound involves the transformation of the acetate group. This modification is a critical initial step in many synthetic pathways as it unmasks a highly versatile phenolic hydroxyl group.

The principal method for this transformation is the hydrolysis of the ester linkage. This reaction can be effectively carried out under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide (NaOH). chemspider.com Alternatively, acid-catalyzed hydrolysis can also be employed. This process cleaves the acetyl group, yielding the key intermediate, 2-bromo-4-chlorophenol.

The generation of this phenol is pivotal as the hydroxyl group serves as a reactive handle for the introduction of a wide array of new functional groups. For example, the phenolic proton can be readily removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis to form various ethers. This strategy allows for the attachment of alkyl, aryl, or other substituted chains via an ether linkage, significantly diversifying the molecular architecture.

| Transformation | Starting Material | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| Ester Hydrolysis | This compound | NaOH (aq), Reflux or HCl (aq), Reflux | 2-Bromo-4-chlorophenol | Unmasking of the phenolic hydroxyl group for further functionalization. |

Synthesis of Polyfunctionalized Organic Architectures from this compound

The presence of two different halogen atoms on the aromatic ring of this compound (or its hydrolyzed product, 2-bromo-4-chlorophenol) is the cornerstone for the synthesis of polyfunctionalized organic architectures. The significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in transition-metal-catalyzed cross-coupling reactions, enables highly selective and sequential functionalization.

Generally, the C-Br bond is substantially more reactive than the C-Cl bond towards oxidative addition to a low-valent palladium(0) catalyst, which is the initial step in many cross-coupling cycles. nih.gov This reactivity differential allows for the selective modification of the C-Br position while leaving the C-Cl bond intact for subsequent transformations under more forcing conditions. This hierarchical reactivity is a powerful tool for building molecular complexity in a controlled manner.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron compound, typically a boronic acid. wikipedia.org In the case of 2-bromo-4-chlorophenol derivatives, the reaction can be directed with high selectivity to the C-Br position. nih.govresearchgate.net By choosing from a vast library of commercially available boronic acids, a diverse range of biaryl structures can be synthesized.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is the reaction of choice. beilstein-journals.org It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.org This reaction proceeds efficiently at the C-Br bond of the 2-bromo-4-chlorophenyl scaffold, providing a route to aryl alkynes which are valuable intermediates for synthesizing more complex structures, including pharmaceuticals and functional materials. beilstein-journals.orgacs.org

Heck Reaction: The Heck reaction allows for the introduction of alkene functionalities via the palladium-catalyzed coupling of the aryl halide with an olefin. organic-chemistry.orgmdpi.com This reaction typically occurs with high trans selectivity and provides a direct method for the vinylation or arylation of olefins at the C-Br position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net Using a palladium catalyst with specialized phosphine (B1218219) ligands, the C-Br bond can be selectively coupled with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. rsc.org The selective amination of 1-bromo-4-chlorobenzene (B145707) demonstrates the feasibility of this strategy. rsc.org

Following the selective functionalization at the C-Br position, the less reactive C-Cl bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, different ligands, or more active catalyst systems, to achieve the second transformation, leading to the creation of tri-substituted, polyfunctionalized aromatic architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chlorophenyl Acetate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2-Bromo-4-chlorophenyl acetate (B1210297) provides distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the anisotropic effects of the benzene (B151609) ring and the electronic effects of the bromo, chloro, and acetate substituents.

Typically, the aromatic region of the spectrum for a 1,2,4-trisubstituted benzene ring, such as in 2-Bromo-4-chlorophenyl acetate, will display a complex splitting pattern due to spin-spin coupling between adjacent protons. The proton ortho to the bromine atom is expected to appear at the lowest field (highest ppm value) due to the deshielding effects of the halogen and the acetyl group. The other two aromatic protons will exhibit resonances at slightly higher fields. The methyl protons of the acetate group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 2.0-2.5 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.8 | m | - |

| Acetyl-CH₃ | ~2.3 | s | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, distinct signals are observed for the carbonyl carbon of the acetate group, the methyl carbon of the acetate group, and the six aromatic carbons.

The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum (168-172 ppm). The aromatic carbons exhibit resonances in the range of approximately 110-155 ppm, with the carbon atoms directly attached to the electronegative bromine, chlorine, and oxygen atoms showing the most significant downfield shifts. The carbon attached to the oxygen of the acetate group (C-1) is typically found around 148-152 ppm. The carbons bearing the bromine (C-2) and chlorine (C-4) atoms will also be deshielded. The methyl carbon of the acetate group gives a signal in the upfield region, generally between 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 169.0 |

| C-1 (C-O) | 149.5 |

| C-2 (C-Br) | 118.0 |

| C-3 | 132.0 |

| C-4 (C-Cl) | 130.0 |

| C-5 | 128.0 |

| C-6 | 124.0 |

| CH₃ | 21.0 |

Note: These are predicted values and can differ from experimental data.

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In the case of this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. emerypharma.com The HSQC spectrum would show a cross-peak connecting the signal of each aromatic proton to the signal of the carbon atom it is attached to. Similarly, the methyl proton signal would correlate with the methyl carbon signal. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The most prominent band is the C=O stretching vibration of the ester group, which typically appears as a strong absorption in the region of 1750-1770 cm⁻¹.

Other key absorptions include:

C-O stretching: Strong bands in the 1200-1300 cm⁻¹ region are characteristic of the C-O-C stretching of the ester functionality.

Aromatic C=C stretching: These appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ range.

Aromatic C-H stretching: These are typically observed as weak to medium bands above 3000 cm⁻¹.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1770 | Strong |

| C-O-C (Ester) | Asymmetric Stretch | 1200 - 1300 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Weak-Medium |

| C-Cl | Stretch | 700 - 800 | Medium |

Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar bonds. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds.

The symmetric stretching vibrations of the benzene ring often give rise to strong Raman signals. The C-Cl and C-Br stretching vibrations are also typically Raman active and can be observed in the low-frequency region of the spectrum. The C=O stretching of the ester, while strong in the IR, may be weaker in the Raman spectrum.

The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule, allowing for a detailed analysis of its structural and bonding characteristics. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₆BrClO₂, the theoretical exact mass can be calculated with high precision. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like electrospray ionization (ESI) are often employed, which can generate protonated molecular ions [M+H]⁺. The high resolution of instruments like quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers allows for the confident confirmation of the compound's molecular formula.

Table 1: Isotopic Masses for this compound (C₈H₆BrClO₂) Calculation

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 |

| Oxygen | ¹⁶O | 15.994915 |

This table presents the exact masses of the most abundant isotopes used to calculate the theoretical monoisotopic mass of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragments is predictable and serves as a molecular fingerprint, allowing for structural confirmation.

For esters like this compound, characteristic fragmentation patterns involve cleavages adjacent to the carbonyl group. Key fragmentation pathways would include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), resulting in the formation of a 2-bromo-4-chlorophenol (B154644) ion.

Loss of the halogen atoms: Fragmentation can also involve the loss of the bromine or chlorine atoms. Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M+) and fragments containing these halogens will appear as characteristic clusters of peaks (M+, M+2, M+4).

Aromatic ring fragmentation: The stable aromatic ring can also fragment, although this typically requires higher energy.

The analysis of these specific fragment masses and their isotopic patterns provides definitive evidence for the presence of the bromo, chloro, phenyl, and acetate moieties within the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the provided results, extensive studies on closely related derivatives, such as 4-bromo-2-chlorophenyl carboxylates and acrylates, provide significant insight into the expected structural features.

In these related structures, the dihedral angle between the 4-bromo-2-chlorophenyl ring and other aromatic rings in the molecule is a key feature. For example, in one derivative, the dihedral angle between the 4-bromo-2-chlorophenyl ring and an adjacent phenyl ring was found to be 77.21 (2)°. The torsion angle of the ester group is also critical; an anti-periplanar conformation with a torsion angle of around 173° has been observed, indicating a relatively flat arrangement of the ester linkage.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For derivatives of this compound, these interactions are crucial for stabilizing the crystal structure.

Hydrogen Bonding: Although the parent acetate lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are commonly observed in its derivatives. These interactions can link molecules into distinct motifs, such as inversion dimers.

Halogen Bonding: The electron-deficient regions on the chlorine and bromine atoms can interact with electron-rich atoms like oxygen. Short halogen···oxygen contacts, with distances shorter than the sum of their van der Waals radii (e.g., Cl···O at 2.991 Å and Br···O at 3.139 Å), have been identified in related structures, forming molecular sheets.

These varied interactions collectively dictate the supramolecular architecture of the crystal.

Hirshfeld Surface Analysis

For derivatives of 4-bromo-2-chlorophenyl, Hirshfeld analysis reveals the relative importance of various interactions. The percentage contributions of the most significant contacts are typically dominated by non-specific van der Waals forces, followed by interactions involving the halogen atoms.

Table 2: Representative Hirshfeld Surface Contact Contributions for 4-Bromo-2-chlorophenyl Derivatives

| Intermolecular Contact | Contribution Percentage (%) | Reference |

|---|---|---|

| H···H | 26.3 - 54.0 | |

| C···H/H···C | 15.2 - 32.2 | |

| O···H/H···O | 7.8 - 14.0 | |

| Br···H/H···Br | 10.7 - 12.5 | |

| Cl···H/H···Cl | 2.6 - 11.4 |

Data compiled from Hirshfeld analyses of various 4-bromo-2-chlorophenyl carboxylate and acrylate (B77674) derivatives. The range of percentages reflects the influence of different molecular substituents on the crystal packing.

These fingerprint plots graphically demonstrate that while H···H and C···H contacts form the largest surface area, the more specific halogen-hydrogen and oxygen-hydrogen contacts are crucial directional forces in determining the crystal's architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the phenyl ring.

The presence of the ester group and halogen substituents on the aromatic ring influences the energy of these electronic transitions. These substituents can act as auxochromes, causing shifts in the absorption maxima (λ_max) and intensity compared to unsubstituted benzene. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transition and provides insights into the molecule's reactivity and stability. For similar compounds, theoretical UV-Vis spectra have been calculated, showing characteristic absorption bands in the UV region corresponding to these electronic transitions.

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Chlorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intricacies of molecular systems can be explored. These methods are instrumental in determining the geometric and electronic structures of molecules like 2-bromo-4-chlorophenyl acetate (B1210297).

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely employed computational method for the geometry optimization of molecules. nih.gov It provides a cost-effective and reliable approach for determining the most stable three-dimensional arrangement of atoms in a molecule, its ground state. researchgate.nettandfonline.com For derivatives of 2-bromo-4-chlorophenyl acetate, DFT calculations have been used to optimize molecular geometries, which are then used for further structural analysis, including the study of frontier molecular orbitals and molecular electrostatic potential. nih.gov The accuracy of DFT makes it a popular choice for investigating structure-activity relationships. nih.gov The absence of negative frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

Basis Set and Functional Selection